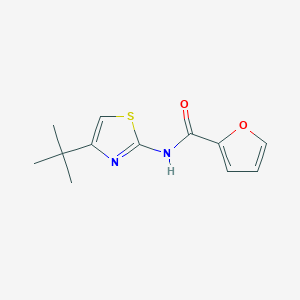

![molecular formula C20H20N6O2 B5505875 1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several strategies, including the solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives, leading to spiro compounds with unique 3D architectures through a base-mediated tandem reaction that includes C-arylation followed by cyclization into indazole oxides, and the formation of a 5-membered heterocycle accomplished by ring expansion into quinazolines (Pospíšilová, Krchňák, & Schütznerová, 2018). This synthesis showcases the complexity and precision required in creating such intricate molecules.

Molecular Structure Analysis

The molecular structure of compounds within this category, including various spiro compounds and pyrimidine derivatives, is characterized by unique 3D architectures. These structures have been elucidated through methods such as X-ray crystallography, providing detailed insights into their configurations and how these influence their chemical behavior and potential biological activity (Alizadeh, Ghanbaripour, & Zhu, 2014).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives highlight the reactivity of specific functional groups and the potential for creating a wide range of derivatives. For instance, reactions of pyrazolo[1,5-a]pyrimidine derivatives with nucleophiles have been studied to explore the versatility of this scaffold in synthesizing diverse chemical entities, which can have significant implications for drug design and development (Kurihara et al., 1985).

Aplicaciones Científicas De Investigación

Antihypertensive Potential

Compounds similar to 1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one have been studied for their potential antihypertensive effects. For instance, a series of 1,2,4-triazolo[1,5-alpha]pyrimidines with morpholine, piperidine, or piperazine moieties have demonstrated promising antihypertensive activity in both in vitro and in vivo studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones, which are structurally related to the compound , have been synthesized and shown to possess antitumor and antimicrobial activities. These compounds, when reacted with different amines and methylene compounds, yielded various derivatives with significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard drugs like 5-fluorouracil (Riyadh, 2011).

Uroselective Alpha 1-Adrenoceptor Antagonists

Compounds with a similar molecular structure have been identified as uroselective alpha 1-adrenoceptor antagonists. These compounds show promise in treating conditions related to the human lower urinary tract, displaying high affinity and selectivity for alpha 1-adrenoceptor subtypes (Elworthy et al., 1997).

Synthesis of Novel Hybrid Spiroheterocycles

The use of similar compounds in the synthesis of hybrid spiroheterocycles has been explored. This involves the synthesis of novel compounds through 1,3-dipolar cycloaddition reactions, yielding a variety of structures with potential pharmacological applications (Rajesh, Bala, & Perumal, 2012).

Synthesis of Fused or Spiro Polyheterocyclic Compounds

A study focusing on the dehydrogenative annulation of arylindazoles with maleimides led to the synthesis of indazolo[2,3-a]pyrrolo[3,4-c]quinolinones or spiroindolo[1,2-b]indazole-11,3'-pyrrolidinones. This synthesis method leverages compounds similar to the one and offers a way to create diverse and complex molecular structures with potential medicinal value (Guo et al., 2019).

Discovery of New Antiemetic Agents

Research into 4-piperazinopyrimidines, which share structural characteristics with the specified compound, has led to the identification of new antiemetic agents. These agents show a broad spectrum of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).

Direcciones Futuras

Propiedades

IUPAC Name |

1'-(6-methylpyrazolo[1,5-a]pyrimidine-3-carbonyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-13-10-21-17-14(11-22-26(17)12-13)18(27)25-8-6-20(7-9-25)19(28)23-15-4-2-3-5-16(15)24-20/h2-5,10-12,24H,6-9H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGUTWCZVJYEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(C=N2)C(=O)N3CCC4(CC3)C(=O)NC5=CC=CC=C5N4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

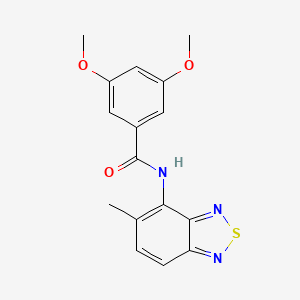

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

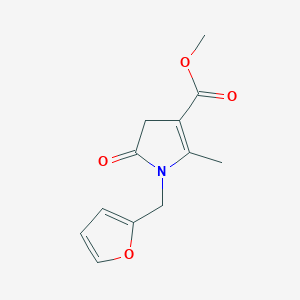

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

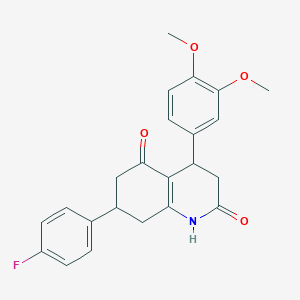

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![4-{[(4,5-dibromo-2-furyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5505859.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)

![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)

![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5505899.png)